molecular formula C12H11ClOS B7991183 4-Chloro-2-methylphenyl-(2-thienyl)methanol

4-Chloro-2-methylphenyl-(2-thienyl)methanol

Cat. No.: B7991183
M. Wt: 238.73 g/mol
InChI Key: NVACFAGTZHGVRO-UHFFFAOYSA-N
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Description

4-Chloro-2-methylphenyl-(2-thienyl)methanol is an organic compound that features a chlorinated phenyl group and a thienyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methylphenyl-(2-thienyl)methanol typically involves the following steps:

    Grignard Reaction: One common method involves the reaction of 4-chloro-2-methylbenzyl chloride with a Grignard reagent derived from 2-thienylmagnesium bromide. This reaction is carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction.

    Reduction: Another method involves the reduction of 4-chloro-2-methylphenyl-(2-thienyl)ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reaction is typically performed in a solvent like ethanol or tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in 4-Chloro-2-methylphenyl-(2-thienyl)methanol can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the thienyl group to a tetrahydrothienyl group using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles such as amines or thiols under appropriate conditions, often using a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4), Hydrogen gas with palladium catalyst

    Nucleophiles: Amines, Thiols

    Solvents: Ether, Ethanol, Tetrahydrofuran (THF)

Major Products

    Oxidation: 4-Chloro-2-methylphenyl-(2-thienyl)ketone

    Reduction: 4-Chloro-2-methylphenyl-(tetrahydro-2-thienyl)methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Chloro-2-methylphenyl-(2-thienyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for the development of new compounds with potential pharmaceutical applications.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties can enhance the performance of the final products.

Mechanism of Action

The mechanism by which 4-Chloro-2-methylphenyl-(2-thienyl)methanol exerts its effects depends on its interaction with specific molecular targets. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenol: Similar in structure but lacks the thienyl group, which may result in different chemical and biological properties.

    2-Thienylmethanol: Contains the thienyl group but lacks the chlorinated phenyl group, leading to different reactivity and applications.

    4-Chloro-2-methylphenyl-(2-furyl)methanol:

Uniqueness

4-Chloro-2-methylphenyl-(2-thienyl)methanol is unique due to the combination of a chlorinated phenyl group and a thienyl group attached to a methanol moiety. This combination imparts distinct chemical properties, such as reactivity towards nucleophiles and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-chloro-2-methylphenyl)-thiophen-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClOS/c1-8-7-9(13)4-5-10(8)12(14)11-3-2-6-15-11/h2-7,12,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVACFAGTZHGVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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